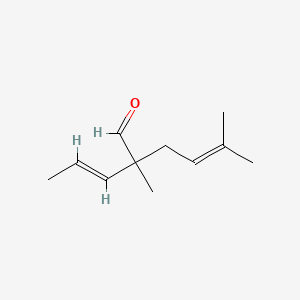
1-Propoxyheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propoxyheptane, also known as heptyl propyl ether, is an organic compound with the molecular formula C10H22O. It is a type of ether, characterized by the presence of an oxygen atom connected to two alkyl groups. This compound is known for its use as a solvent in various industrial applications due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Propoxyheptane can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. The general reaction is as follows: [ \text{R-O}^- + \text{R’-X} \rightarrow \text{R-O-R’} + \text{X}^- ] In this case, sodium propoxide (C3H7ONa) reacts with 1-bromoheptane (C7H15Br) to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves the same Williamson ether synthesis but on a larger scale. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves:
- Preparation of sodium propoxide by reacting propanol with sodium metal.
- Reaction of sodium propoxide with 1-bromoheptane under reflux conditions.
- Purification of the product through distillation.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Propoxyheptane undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions are less common but can lead to the formation of alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ether bond is cleaved.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Strong acids or bases can facilitate the cleavage of the ether bond.
Major Products Formed:
Oxidation: Heptanoic acid and propanal.
Reduction: Propanol and heptanol.
Substitution: Formation of alcohols and alkyl halides.
Wissenschaftliche Forschungsanwendungen
1-Propoxyheptane has various applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and chromatography.
Biology: Employed in the extraction of biological compounds due to its solvent properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of paints, coatings, and lubricants.
Wirkmechanismus
The mechanism of action of 1-Propoxyheptane primarily involves its role as a solvent. It interacts with various molecular targets by dissolving compounds, facilitating chemical reactions, and enhancing the solubility of hydrophobic substances. The pathways involved include:
Solvation: Surrounding solute molecules with solvent molecules.
Facilitation of Reactions: Lowering the activation energy of reactions by providing a medium for reactants to interact.
Vergleich Mit ähnlichen Verbindungen
1-Propoxypropane: Another ether with a shorter carbon chain.
1-Propoxybutane: Similar structure but with a four-carbon chain.
1-Propoxyhexane: Similar structure but with a six-carbon chain.
Comparison: 1-Propoxyheptane is unique due to its longer carbon chain, which provides different solubility and boiling point characteristics compared to shorter-chain ethers. This makes it more suitable for specific industrial applications where higher boiling points and solubility are required.
Eigenschaften
CAS-Nummer |
71112-89-5 |
|---|---|
Molekularformel |
C10H22O |
Molekulargewicht |
158.28 g/mol |
IUPAC-Name |
1-propoxyheptane |
InChI |
InChI=1S/C10H22O/c1-3-5-6-7-8-10-11-9-4-2/h3-10H2,1-2H3 |
InChI-Schlüssel |
DOYXDCAHTUMXDF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



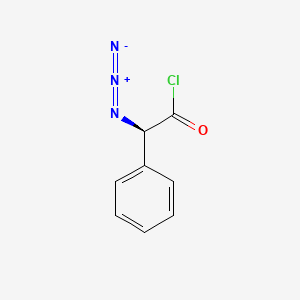

![2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol](/img/structure/B12642342.png)

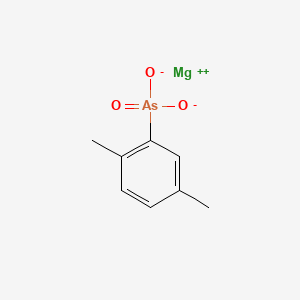
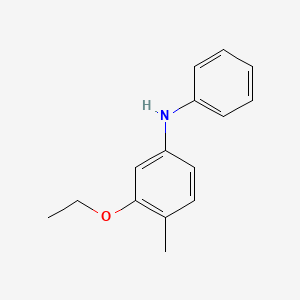
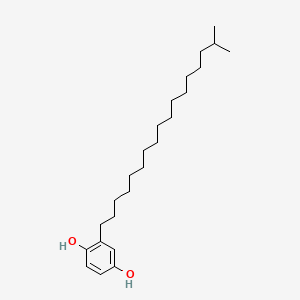
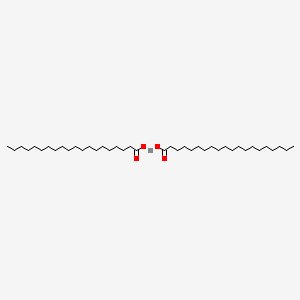
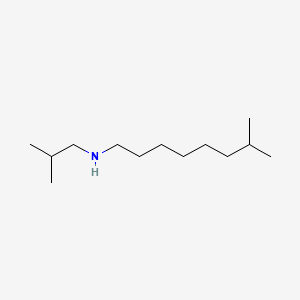

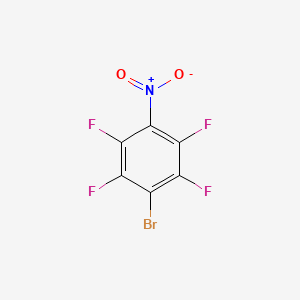
![4,4'-[1,4-Phenylenedi(1,2,4-oxadiazol-5-yl-3-ylidene)]bis(3-fluorocyclohexa-2,5-dien-1-one)](/img/structure/B12642396.png)
